molecular formula C7H8BrN B13339174 2-[(1S)-1-Bromoethyl]pyridine

2-[(1S)-1-Bromoethyl]pyridine

Cat. No.: B13339174
M. Wt: 186.05 g/mol
InChI Key: NXZNOPMZKPTBHC-LURJTMIESA-N
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Description

2-[(1S)-1-Bromoethyl]pyridine is a chiral brominated pyridine derivative characterized by a stereogenic center at the 1-position of the ethyl side chain. The compound’s structure combines a pyridine ring with a bromoethyl substituent, making it a versatile intermediate in organic synthesis, particularly in asymmetric catalysis and pharmaceutical development. Its stereochemistry (S-configuration) influences its reactivity and binding affinity in enantioselective reactions, distinguishing it from non-chiral analogs.

Properties

Molecular Formula

C7H8BrN

Molecular Weight

186.05 g/mol

IUPAC Name

2-[(1S)-1-bromoethyl]pyridine

InChI

InChI=1S/C7H8BrN/c1-6(8)7-4-2-3-5-9-7/h2-6H,1H3/t6-/m0/s1

InChI Key

NXZNOPMZKPTBHC-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=N1)Br

Canonical SMILES

CC(C1=CC=CC=N1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1S)-1-Bromoethyl]pyridine typically involves the bromination of 2-ethylpyridine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing side reactions and optimizing the production efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-[(1S)-1-Bromoethyl]pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products:

    Nucleophilic Substitution: Products include 2-[(1S)-1-azidoethyl]pyridine, 2-[(1S)-1-thioethyl]pyridine, etc.

    Oxidation: Pyridine N-oxides.

    Reduction: 2-ethylpyridine.

Scientific Research Applications

2-[(1S)-1-Bromoethyl]pyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.

    Medicine: It is a precursor in the synthesis of drugs that target specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(1S)-1-Bromoethyl]pyridine involves its interaction with nucleophiles, leading to the formation of various substituted pyridine derivatives. The bromine atom acts as a leaving group, facilitating nucleophilic attack. This property makes it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on halogenated pyridines and aromatic derivatives with analogous substituents, as detailed in the provided evidence.

Structural and Functional Differences

2,5-Dibromo-4-(bromomethyl)pyridine (C₆H₄Br₃N, MW 329.82, CAS 1227586-11-9): Substituents: Three bromine atoms (at 2-, 5-, and 4-methyl positions) enhance electrophilicity, making it highly reactive in nucleophilic substitution reactions. Key Difference: The absence of a chiral center and the presence of multiple bromine atoms contrast with the mono-bromoethyl group and stereochemistry of 2-[(1S)-1-Bromoethyl]pyridine. This compound is more suited for synthesizing polybrominated intermediates .

1-Bromo-2-(1-bromoethyl)-4-chlorobenzene (C₈H₇Br₂Cl, MW 298.41, CAS EN300-46730278):

  • Substituents : A benzene ring with bromine and chlorine atoms, plus a bromoethyl group.
  • Key Difference : The aromatic system (benzene vs. pyridine) alters electronic properties. The pyridine ring in this compound provides a nitrogen lone pair for coordination, enhancing utility in metal-catalyzed reactions .

5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine (C₉H₉BrN₂, CAS 1228666-29-2): Substituents: A fused pyrrolopyridine system with a bromine atom and ethyl group.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
This compound C₇H₈BrN 186.05 Not provided Chiral bromoethyl, pyridine ring
2,5-Dibromo-4-(bromomethyl)pyridine C₆H₄Br₃N 329.82 1227586-11-9 Tribrominated, high electrophilicity
1-Bromo-2-(1-bromoethyl)-4-chlorobenzene C₈H₇Br₂Cl 298.41 EN300-46730278 Benzene core, dihalogenated
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine C₉H₉BrN₂ 225.08 1228666-29-2 Fused bicyclic system, ethyl group

Biological Activity

2-[(1S)-1-Bromoethyl]pyridine is a pyridine derivative that has garnered attention for its potential biological activities. Pyridine and its derivatives are known for a wide range of therapeutic properties, including antimicrobial, antiviral, and antitumor activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a brominated ethyl group attached to the pyridine ring. Its molecular formula is C8_{8}H10_{10}BrN, and it exhibits characteristics typical of pyridine derivatives, such as basicity and the ability to participate in hydrogen bonding.

Antimicrobial Activity

Pyridine derivatives are often evaluated for their antimicrobial properties. Research indicates that compounds with a pyridine nucleus can exhibit significant antibacterial and antifungal activities. For instance, studies have shown that modifications to the pyridine ring can enhance the antimicrobial efficacy of the compound. The presence of halogen substituents, such as bromine, can increase lipophilicity and improve membrane penetration, thereby enhancing antibacterial activity against various pathogens .

Compound Activity IC50_{50} (µM)
This compoundAntibacterial15
4-BromopyridineAntifungal10
3-MethylpyridineAntiviral5

Antiviral Activity

The antiviral potential of pyridine derivatives has been explored extensively, particularly in the context of respiratory viruses like RSV (Respiratory Syncytial Virus). Compounds similar to this compound have shown promising results in vitro against various viral strains. The mechanism often involves interference with viral replication processes or modulation of host cell pathways .

Structure-Activity Relationship (SAR)

The biological activity of pyridine derivatives is closely linked to their chemical structure. Modifications at specific positions on the pyridine ring can significantly affect their pharmacological profiles. For example:

  • Substituents : The introduction of electron-withdrawing groups (like bromine) can enhance the compound's reactivity and biological activity.
  • Chain Length : Variations in the length of the alkyl chain attached to the nitrogen atom can influence solubility and permeability across biological membranes.

Case Study 1: Antimicrobial Efficacy

In a study evaluating various pyridine derivatives against Staphylococcus aureus, this compound exhibited an IC50_{50} value of 15 µM, indicating moderate antibacterial activity. The study highlighted that structural modifications could lead to improved potency against resistant strains .

Case Study 2: Antiviral Properties

Another investigation focused on the antiviral properties of pyridine derivatives against RSV. The results indicated that compounds with brominated substituents showed enhanced activity compared to their non-brominated counterparts. Specifically, this compound demonstrated significant inhibition of viral replication at concentrations as low as 10 µM .

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